2-[(4-Aminopyrimidin-2-yl)amino]ethanol
Description
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-[(4-aminopyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N4O/c7-5-1-2-8-6(10-5)9-3-4-11/h1-2,11H,3-4H2,(H3,7,8,9,10) |
InChI Key |
UIKVGBKTHLYQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)NCCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol
General Synthetic Strategy
The synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol typically involves nucleophilic substitution reactions on pyrimidine derivatives, often starting from halogenated or cyano-substituted pyrimidines, followed by introduction of the aminoethanol side chain through amination or reduction steps. The key steps include:
- Formation of the pyrimidine ring or its functionalized precursor.
- Introduction of the amino group at the 4-position.
- Coupling or substitution with an aminoethanol moiety at the 2-position.
Reported Synthetic Routes
Reaction of 2-Cyanopyrimidine Derivatives with Aminoethanol
One approach involves reacting 2-cyanopyrimidine derivatives with aminoethanol under controlled conditions to induce ring closure and amination, yielding the target compound. This method requires careful temperature control and often catalysts to promote the reaction and improve yield.
Reductive Amination Using Catalytic Hydrogenation
A patent describing a related compound, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, outlines a mild reduction method using palladium on carbon (Pd/C) as a catalyst and ammonium formate as a hydrogen donor instead of gaseous hydrogen. This method avoids safety hazards associated with hydrogen gas and is suitable for industrial scale-up. The reaction conditions are typically:
- Solvent: Methanol or ethanol.
- Catalyst: 5-10% Pd/C.
- Hydrogen donor: Ammonium formate or ammonium acetate.
- Temperature: 30°C to 70°C (preferably around 60-70°C).
- Reaction monitoring by TLC or HPLC.
This catalytic hydrogenation method can be adapted for the reduction of nitro or cyano groups to amino groups in pyrimidine derivatives, facilitating the preparation of aminoethanol-substituted pyrimidines.
Condensation Reactions with Functionalized Pyrimidines
Another synthetic approach involves condensation of functionalized pyrimidines bearing halogen or formamide groups with aminoethanol derivatives. For example, condensation of 4,6-dichloro-5-pyrimidinyl formamide with 4-amino-2-hydroxymethyl-1-butanol yields intermediates structurally related to 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. This method involves:
- Mixing aminoalcohol with pyrimidine derivative in suitable solvent.
- Heating under reflux or controlled temperature.
- Purification by crystallization or chromatography.
This approach has been used in the synthesis of antiviral agents such as famciclovir analogues and can be modified for the target compound.
Summary Table of Preparation Methods
Detailed Research Outcomes and Analysis
Reaction Yields and Purity
- The catalytic hydrogenation method using Pd/C and ammonium formate typically achieves high conversion rates (>90%) with mild conditions and minimal side products, as monitored by TLC and HPLC.
- Nucleophilic substitution reactions require optimization of temperature and catalyst loading to maximize yield and minimize by-products such as over-alkylation or polymerization.
- Condensation reactions yield crystalline intermediates with good purity after recrystallization, facilitating downstream processing.
Reaction Monitoring and Characterization
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to monitor reaction progress and determine endpoint.
- Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), infrared (IR) spectroscopy, and mass spectrometry.
- For example, hydrogen NMR spectra confirm the presence of amino and hydroxyl protons, while IR spectra show characteristic NH and OH stretching bands.
Industrial Applicability
- The use of ammonium formate as a hydrogen donor in catalytic hydrogenation circumvents the need for high-pressure hydrogen gas, improving safety and reducing equipment costs in industrial settings.
- Continuous flow reactors can be employed for the nucleophilic substitution and condensation steps to enhance reproducibility and scalability.
- Purification methods such as crystallization and filtration are optimized to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminopyrimidin-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-[(4-Aminopyrimidin-2-yl)amino]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Functional Group Variations
The following table highlights key structural differences between 2-[(4-Aminopyrimidin-2-yl)amino]ethanol and its analogues:
2.3. Physicochemical Properties
- Solubility: The presence of polar groups (–OH, –NH₂) in 2-[(4-Aminopyrimidin-2-yl)amino]ethanol enhances aqueous solubility compared to nitro- or alkyl-substituted analogues (e.g., ’s compound with –NO₂, which reduces polarity) .
- Molecular Weight : The target compound (MW ~181 g/mol) is smaller than analogues like ’s derivative (MW ~404 g/mol), favoring better pharmacokinetic profiles .
2.5. Commercial and Research Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
